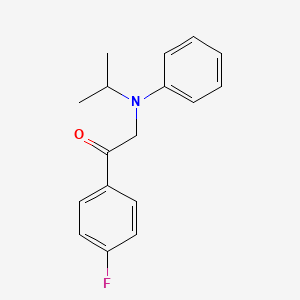

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

概述

描述

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone is an organic compound that belongs to the class of ketones It features a fluorophenyl group and an isopropyl(phenyl)amino group attached to an ethanone backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone typically involves the reaction of 4-fluoroacetophenone with isopropylamine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Friedel-Crafts Acylation (Formation Pathway)

The compound is synthesized through a multi-step sequence starting with Friedel-Crafts acylation (Figure 1):

Reaction: Fluorobenzene + Chloroacetyl chloride → 4-Fluorophenacyl chloride

Conditions: AlCl₃ catalyst, anhydrous dichloromethane, 0–5°C

Yield: 78% after recrystallization (ethanol)

Subsequent condensation with N-isopropylaniline proceeds via nucleophilic aromatic substitution:

Reaction: 4-Fluorophenacyl chloride + N-isopropylaniline → Target compound

Conditions: DMF solvent, 100°C for 10–11 hours

Cyclization to Indole Derivatives

The ketone undergoes ZnCl₂-mediated cyclization to form pharmaceutically relevant indole structures:

Reaction:

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone → 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

Conditions:

| Parameter | Value |

|---|---|

| Temperature | 78–80°C (reflux) |

| Catalyst Loading | 43 mol% ZnCl₂ |

| Purification Method | Ethanol recrystallization |

Condensation with Acrolein Derivatives

The compound participates in Vilsmeier-Haack-type reactions to form α,β-unsaturated aldehydes:

Reaction:

Target compound + 3-(N-Methyl-N-phenylamino)acrolein → (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Conditions:

Ketone Reactivity

The ethanone group displays predictable carbonyl chemistry:

Aromatic Fluorine Reactivity

The para-fluorine substituent undergoes selective transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement by amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF, 120°C) .

-

Electrophilic Substitution: Directs incoming electrophiles to meta positions due to strong −I effect.

Industrial-Scale Modifications

Mechanistic Insights

-

Cyclization Mechanism: ZnCl₂ acts as both a Lewis acid catalyst and a dehydrating agent, facilitating intramolecular C–N bond formation through a six-membered transition state .

-

Steric Effects: The isopropyl group imposes torsional strain (dihedral angle = 111.5° between fluorophenyl and indole planes), influencing reaction kinetics and regioselectivity .

Comparative Reactivity Table

| Reaction Type | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| Friedel-Crafts | Fluorobenzene | AlCl₃, 0–5°C | 4-Fluorophenacyl chloride | 78% |

| SNAr | 4-Fluorophenacyl chloride | DMF, 100°C | Target compound | 78% |

| Cyclization | Target compound | ZnCl₂, EtOH reflux | 3-(4-Fluorophenyl)-1-isopropylindole | 80% |

| Vilsmeier-Haack | Target compound | POCl₃, CH₃CN, 83°C | (E)-Acrylaldehyde derivative | 72% |

科学研究应用

Medicinal Chemistry Applications

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly statins like fluvastatin, which are used for managing cholesterol levels. Its structural features allow it to interact with biological targets, influencing numerous biochemical pathways. Notable applications include:

- Cholesterol Management : As a precursor in the synthesis of fluvastatin, it plays a critical role in treating hyperlipidemia and related disorders .

- Potential Drug Development : The compound's unique structure may facilitate further modifications for developing new therapeutic agents targeting lipid metabolism and other pathways .

Research indicates that this compound exhibits notable biological activity, including:

- Binding Affinity Studies : Interaction studies focus on its affinity for specific enzymes or receptors involved in lipid metabolism. Preliminary data suggest favorable interactions that could be leveraged in drug design.

- Impact on Biochemical Pathways : The compound's fluorinated aromatic ring enhances lipophilicity and binding affinity to biological receptors, potentially increasing its efficacy as a therapeutic agent .

作用机制

The mechanism of action of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

相似化合物的比较

- 1-(4-Chlorophenyl)-2-(isopropyl(phenyl)amino)ethanone

- 1-(4-Bromophenyl)-2-(isopropyl(phenyl)amino)ethanone

- 1-(4-Methylphenyl)-2-(isopropyl(phenyl)amino)ethanone

Uniqueness: 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

生物活性

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, also known by its CAS number 93957-51-8, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 271.34 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-2-(N-propan-2-ylanilino)ethanone

Structure

The structure of this compound features a fluorophenyl group and an isopropyl(phenyl)amino group attached to an ethanone backbone. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and stability, potentially influencing its biological interactions.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate signaling pathways related to pain sensitization and inflammation, particularly through inhibition of adenylyl cyclase (AC) activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzyme activities. For example, it was found to have an IC value of 1.4 μM against AC1-mediated cAMP production, indicating potent inhibition . Furthermore, structural analogs without the fluorine substitution showed reduced potency, emphasizing the importance of the fluorine atom in enhancing biological activity .

Cytotoxicity and Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. Table 1 summarizes findings related to its cytotoxic effects against different cancer cell lines:

| Cell Line | IC (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 | Tamoxifen |

| A549 | 0.76 | Doxorubicin |

| A375 | 1.47 | Doxorubicin |

These results indicate that this compound exhibits comparable or superior cytotoxicity compared to established anticancer agents .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

- Study on Pain Management : In a study examining chronic pain models, the compound was identified as a selective inhibitor of AC1, which plays a crucial role in pain signaling pathways. This suggests its potential application in managing chronic pain conditions .

- Antitumor Activity : Another study reported that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines with IC values in the low micromolar range, indicating its promise as a lead compound for further drug development .

属性

IUPAC Name |

1-(4-fluorophenyl)-2-(N-propan-2-ylanilino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO/c1-13(2)19(16-6-4-3-5-7-16)12-17(20)14-8-10-15(18)11-9-14/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLVBYZCXLSAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)C1=CC=C(C=C1)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541128 | |

| Record name | 1-(4-Fluorophenyl)-2-[phenyl(propan-2-yl)amino]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-51-8 | |

| Record name | 1-(4-Fluorophenyl)-2-[phenyl(propan-2-yl)amino]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。